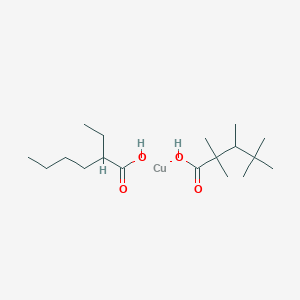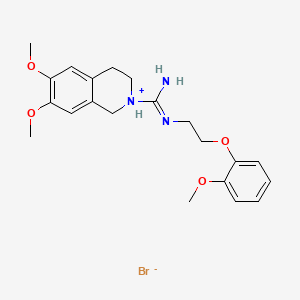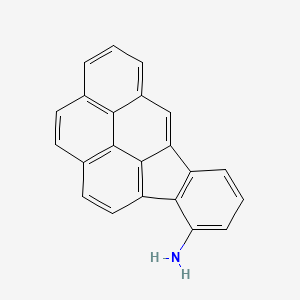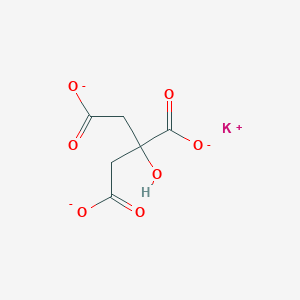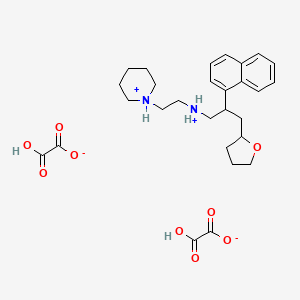
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a tetrahydrofurfuryl group, and a naphthalene moiety. The bioxalate form indicates that it is a salt formed with oxalic acid, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multi-step organic reactions. One common method includes the reaction of 2-piperidinoethylamine with beta-tetrahydrofurfuryl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-naphthaleneethylamine in the presence of a suitable catalyst to yield the final product. The bioxalate salt is formed by treating the amine product with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or naphthalene moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its therapeutic potential. It may have applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Piperidinoethyl)-2,3-diferrocenylacrylamides: These compounds share the piperidine and ethylamine moieties but have different aromatic groups.
2-Piperidinoethyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the naphthalene moiety.
Flavoxate: Contains a piperidine ring and is used in medical applications, but has a different overall structure.
Uniqueness
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is unique due to its combination of a piperidine ring, a tetrahydrofurfuryl group, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its bioxalate form enhances its solubility and stability, further distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
10337-38-9 |
|---|---|
Molekularformel |
C28H38N2O9 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]-(2-piperidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C24H34N2O.2C2H2O4/c1-4-14-26(15-5-1)16-13-25-19-21(18-22-10-7-17-27-22)24-12-6-9-20-8-2-3-11-23(20)24;2*3-1(4)2(5)6/h2-3,6,8-9,11-12,21-22,25H,1,4-5,7,10,13-19H2;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
LFCMHGPFAXFEEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CC[NH2+]CC(CC2CCCO2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
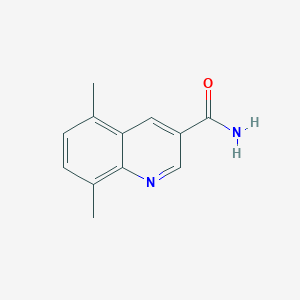
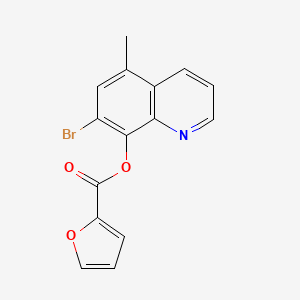
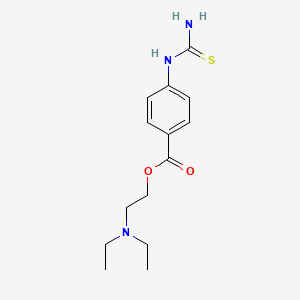
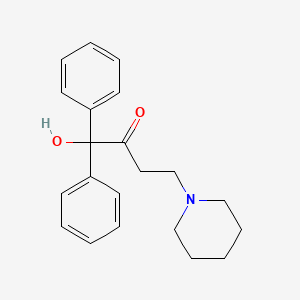
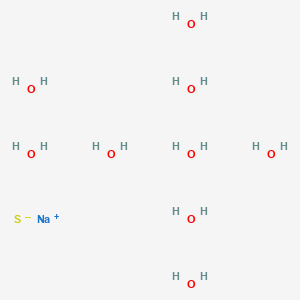
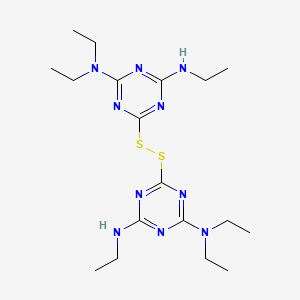
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
